2-Methyl-4-tert-hexylphenol: Technical Profile & Application Guide
2-Methyl-4-tert-hexylphenol: Technical Profile & Application Guide
The following technical guide provides an in-depth analysis of 2-Methyl-4-tert-hexylphenol (CAS 6793-80-2) , a specialized alkylphenol intermediate used in the synthesis of antioxidants, stabilizers, and fine chemicals.[1]
Executive Summary
2-Methyl-4-tert-hexylphenol (CAS 6793-80-2) is a sterically hindered phenolic compound characterized by a methyl group at the ortho position and a bulky tert-hexyl group at the para position relative to the hydroxyl moiety.[2] This structural configuration imparts significant lipophilicity and resistance to oxidative degradation, making it a critical building block for high-performance antioxidants, ultraviolet (UV) light absorbers, and pharmaceutical intermediates.[1] This guide details its physicochemical properties, synthesis protocols, analytical characterization, and industrial applications.[1]
Chemical Identity & Structural Analysis
The unique reactivity and stability of 2-Methyl-4-tert-hexylphenol stem from the electronic and steric effects of its substituents.
Nomenclature & Identification[1][3]
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IUPAC Name: 2-Methyl-4-(1,1-dimethylbutyl)phenol[1]
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Synonyms: 4-tert-Hexyl-o-cresol; 2-Methyl-4-(1,1-dimethylbutyl)phenol; p-tert-Hexyl-o-cresol.
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Molecular Formula: C₁₃H₂₀O[1]
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Molecular Weight: 192.30 g/mol
Structural Dynamics
The "tert-hexyl" group in this context typically refers to the 1,1-dimethylbutyl moiety, derived from the alkylation of o-cresol with 2-methyl-1-pentene (a propylene dimer).[1]
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Ortho-Methyl Group: Provides weak steric hindrance around the hydroxyl group, modulating pKa and solubility.[1]
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Para-Tert-Hexyl Group: A bulky, electron-donating alkyl group that stabilizes phenoxy radicals via hyperconjugation and inductive effects, enhancing antioxidant potency.[1]
Physicochemical Properties
The following data summarizes the key physical constants. Note that specific values may vary slightly based on purity and isomeric composition.
| Property | Value / Description | Note |
| Physical State | Viscous liquid or low-melting solid | Depends on ambient temp. |
| Boiling Point | ~260–270 °C (at 760 mmHg) | Estimated based on SAR* |
| Melting Point | < 40 °C | Often supercools to liquid |
| Density | 0.93 – 0.95 g/cm³ | At 25 °C |
| Solubility (Water) | Insoluble (< 0.1 g/L) | Hydrophobic nature |
| Solubility (Organic) | Soluble in MeOH, Acetone, Toluene, Hexane | Lipophilic |
| pKa | ~10.5 | Weakly acidic phenol |
| LogP | ~4.5 – 5.0 | High lipophilicity |
*SAR: Structure-Activity Relationship comparison with 2-tert-butyl-4-methylphenol (BP 237°C).
Synthesis & Manufacturing
The industrial synthesis of 2-Methyl-4-tert-hexylphenol relies on the Friedel-Crafts alkylation of o-cresol. This process is favored for its high atom economy and selectivity for the para position.[1]
Reaction Pathway
The reaction involves the electrophilic attack of the tert-hexyl carbocation (generated from 2-methyl-1-pentene) onto the electron-rich aromatic ring of o-cresol.
Figure 1: Acid-catalyzed alkylation pathway for the synthesis of 2-Methyl-4-tert-hexylphenol.
Laboratory Synthesis Protocol
Objective: Synthesize 100g of 2-Methyl-4-tert-hexylphenol.
Reagents:
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o-Cresol (purity >99%)
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2-Methyl-1-pentene (Isohexene)
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Catalyst: Amberlyst 15 (dry cation exchange resin) or Methanesulfonic acid (MSA).[1]
Procedure:
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Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush with nitrogen.[1]
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Charging: Add 108.1 g (1.0 mol) of o-cresol and 5.0 g of Amberlyst 15 catalyst to the flask. Heat the mixture to 60–70 °C.
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Addition: Slowly add 84.2 g (1.0 mol) of 2-methyl-1-pentene dropwise over 2 hours. Maintain temperature between 70–80 °C to prevent dimerization of the alkene.
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Digestion: After addition, increase temperature to 90 °C and stir for an additional 4 hours to ensure completion.
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Workup: Cool the mixture to room temperature. Filter off the solid catalyst (if Amberlyst is used) or wash with NaHCO₃ solution (if liquid acid is used).[1]
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Purification: Perform fractional distillation under reduced pressure (10–20 mmHg). Collect the fraction boiling at ~140–150 °C (at 15 mmHg).
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Yield Analysis: Typical yield is 85–90%.[1] Confirm purity via GC-FID.
Analytical Characterization
Validation of the chemical structure requires a multi-modal approach.
Gas Chromatography (GC)
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Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).
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Conditions: Injector 250°C; Oven 100°C (1 min) -> 10°C/min -> 280°C.
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Retention Time: The product will elute after o-cresol and before any di-alkylated byproducts.
Infrared Spectroscopy (FT-IR)
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3600–3200 cm⁻¹: Broad O-H stretching vibration (phenolic).[1]
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2960–2850 cm⁻¹: Strong C-H stretching (aliphatic tert-hexyl and methyl groups).[1]
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1600, 1500 cm⁻¹: Aromatic ring skeletal vibrations.[1]
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820–800 cm⁻¹: Out-of-plane bending for 1,2,4-trisubstituted benzene.[1]
Nuclear Magnetic Resonance (¹H-NMR)
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** Solvent:** CDCl₃
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δ 6.5–7.2 ppm: Aromatic protons (3H, multiplet).[1]
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δ 4.5–5.0 ppm: Phenolic -OH (1H, singlet, broad).[1]
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δ 2.2 ppm: Methyl group on ring (3H, singlet).[1]
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δ 0.8–1.6 ppm: tert-Hexyl group protons (Multiplets for ethyl chain, Singlet for gem-dimethyls).[1]
Applications in Drug Development & Materials
While primarily an industrial intermediate, the unique steric properties of CAS 6793-80-2 make it valuable in specialized R&D sectors.[1]
Radical Scavenging Mechanism
As a hindered phenol, it acts as a primary antioxidant (radical scavenger).[1] It donates a hydrogen atom to peroxy radicals (ROO[1]•), interrupting the autoxidation chain reaction.[1]
Figure 2: Mechanism of radical scavenging by hindered phenols.
Key Application Areas
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Polymer Stabilization: Used as a non-staining antioxidant in rubber and elastomers (e.g., polyisoprene, neoprene) to prevent thermal degradation during processing.[1]
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Pharmaceutical Intermediate: Precursor for the synthesis of complex lipophilic drugs or prodrugs where the tert-hexyl group enhances bioavailability via increased lipid solubility.
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Fuel Additives: Functions as a gum inhibitor in gasoline and jet fuels by preventing oxidative polymerization of olefins.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1] |
Precautionary Measures:
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PPE: Wear nitrile gloves, safety goggles, and lab coat.[1]
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Storage: Store in a cool, dry, well-ventilated area under nitrogen atmosphere to prevent discoloration (oxidation).
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Disposal: Incineration in a chemical waste facility.[1] Do not release into drains.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 6793-80-2. Retrieved from [Link]
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Fiege, H. et al. (2000). Phenol Derivatives.[1] Ullmann's Encyclopedia of Industrial Chemistry.[1] Wiley-VCH.[1] [Link]
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European Chemicals Agency (ECHA). Registration Dossier for Alkylphenols. Retrieved from [Link][1]
